molecular formula C26H29N3O3 B2781139 2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one CAS No. 2319719-53-2

2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one

Cat. No. B2781139
CAS RN: 2319719-53-2
M. Wt: 431.536
InChI Key: KWDYAGJSZMNCDG-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural features, including a piperidine ring, a naphthalene group, and a cinnolinone group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting chemical properties. The presence of multiple rings could result in aromaticity, which can affect the compound’s reactivity. Additionally, the oxygen and nitrogen atoms could participate in hydrogen bonding, influencing the compound’s solubility and intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the piperidine ring can participate in reactions like N-alkylation. The carbonyl group could be involved in reactions like nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and functional groups. Factors like polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs work by binding to a specific protein or enzyme, altering its function. The compound’s structure suggests it could bind to a variety of targets .

properties

IUPAC Name

2-[[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3/c30-25-16-22-7-3-4-8-24(22)27-29(25)17-19-11-13-28(14-12-19)26(31)18-32-23-10-9-20-5-1-2-6-21(20)15-23/h1-2,5-6,9-10,15-16,19H,3-4,7-8,11-14,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDYAGJSZMNCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(Naphthalen-2-yloxy)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

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